![molecular formula C15H14N2O2 B1412735 N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088941-84-6](/img/structure/B1412735.png)
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
Übersicht
Beschreibung
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide (NAPA) is an organic compound that has been widely studied due to its various applications in the field of science. It is an acetamide derivative of pyridine and is used in many biochemical, physiological and medicinal experiments. NAPA is an important chemical compound due to its unique properties, including its ability to form stable complexes with metal ions and its high solubility in a variety of solvents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of compounds related to N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Anticancer Activity
Research on derivatives of this compound, such as thiazolyl N-benzyl-substituted acetamide derivatives, has indicated significant Src kinase inhibitory and anticancer activities. These findings are crucial for understanding the structural requirements for anticancer potency and provide a foundation for the development of new cancer therapeutics (Fallah-Tafti et al., 2011).
Synthesis and Structural Elucidation
The crystal structure and DFT study of a compound closely related to the target molecule have been documented, providing insights into its molecular configuration and electronic properties. Such structural elucidations are fundamental in the rational design of related compounds with desired biological activities (Umezono & Okuno, 2015).
Pharmacophore Development
Studies involving the synthesis and characterization of novel derivatives have contributed to the development of pharmacophores with potential anticancer properties. By evaluating the cytotoxicity of these compounds against various cancer cell lines, researchers can identify promising candidates for further development (Vinayak et al., 2014).
Biological Evaluation and Drug Development
The modification and evaluation of this compound derivatives have led to the discovery of compounds with potent PI3K inhibitory activity and reduced toxicity, showcasing the potential of these molecules in drug development, particularly as anticancer agents (Wang et al., 2015).
Biochemische Analyse
Biochemical Properties
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These interactions are characterized by the compound’s ability to inhibit the activity of these enzymes, leading to alterations in cell cycle progression and cellular proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce dose-dependent degradation of CDK4 and CDK6 in Jurkat cells, leading to changes in cell cycle dynamics . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and reduced cellular proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various experimental conditions, with minimal degradation over time. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent across both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits CDK4 and CDK6 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cell cycle regulation and apoptosis. It interacts with enzymes such as CDK4 and CDK6, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to various metabolites, which can further modulate its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells and accumulates in the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with cellular transporters, which facilitate its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, primarily accumulating in the nucleus and cytoplasm. This localization is crucial for its activity, as it allows the compound to interact with nuclear and cytoplasmic proteins involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
Eigenschaften
IUPAC Name |
N-[4-(5-acetylpyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)13-5-8-15(16-9-13)12-3-6-14(7-4-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWZHWCVROHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


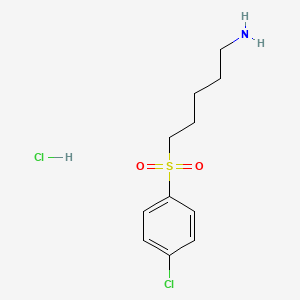
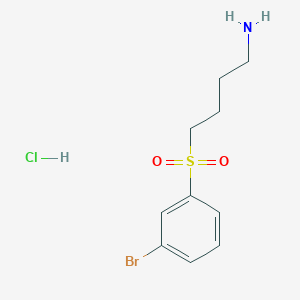
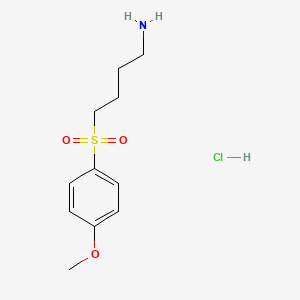
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
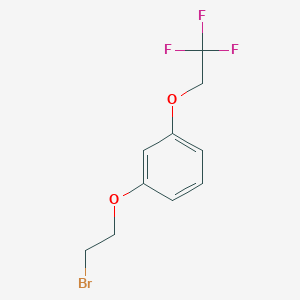
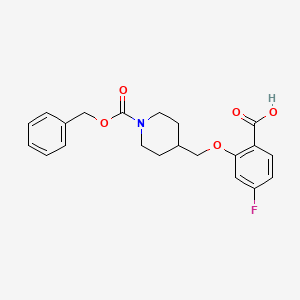
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)


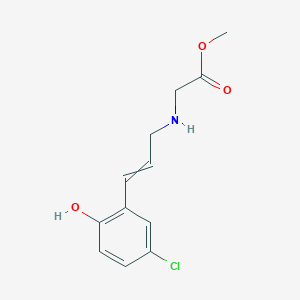
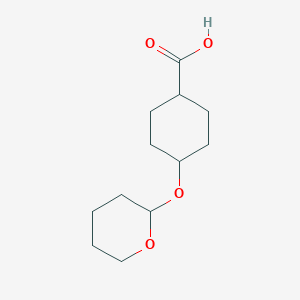
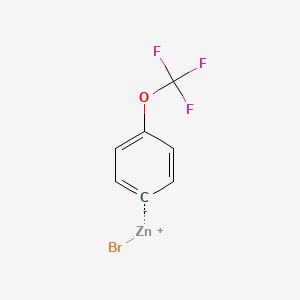
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
